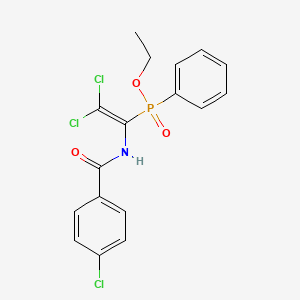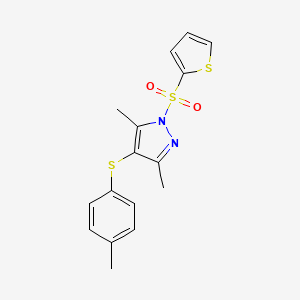
3,5-Dimethyl-1-(thiophene-2-sulfonyl)-4-p-tolylsulfanyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the methyl groups, and the attachment of the thiophene-2-sulfonyl and p-tolylsulfanyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring provides a rigid, planar structure, while the thiophene-2-sulfonyl and p-tolylsulfanyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The pyrazole ring might undergo reactions at the nitrogen atoms, while the thiophene-2-sulfonyl and p-tolylsulfanyl groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of different functional groups would all play a role .Applications De Recherche Scientifique
Synthesis and Oxidation
A study by Potapov et al. (2011) discusses the synthesis and selective oxidation of azole-containing thioethers, including pyrazole derivatives. Oxidation with hydrogen peroxide can yield sulfoxide or sulfone derivatives, indicating the compound's utility in producing chemically modified structures through selective oxidation processes Potapov, A., Chernova, N. P., Ogorodnikov, V. D., Petrenko, T., & Khlebnikov, A. (2011). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 7, 1526-1532.
Metallomacrocyclic Pd(II) Complexes
León et al. (2013) investigated the formation of metallomacrocyclic Pd(II) complexes using pyrazole sulfoxide/sulfone ligands. This research highlighted the compound's potential in creating complex structures that could contribute to the development of supramolecular networks, showcasing its versatility in coordination chemistry León, A., Guerrero, M., García‐Antón, J., Ros, J., Font‐Bardia, M., & Pons, J. (2013). Study of new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands and their contribution to supramolecular networks. CrystEngComm, 15(8), 1762-1771.
Antimicrobial Evaluation
Alsaedi et al. (2019) conducted a synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups, demonstrating antimicrobial activities surpassing those of reference drugs. This indicates the compound's utility in synthesizing new derivatives with potential antimicrobial properties Alsaedi, A. M. R., Farghaly, T., & Shaaban, M. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. Molecules, 24(21).
Heterocyclic Fused Derivatives
Chaloner et al. (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, leading to heterocyclic o-quinodimethanes. This study showcases the compound's role in generating fused heterocyclic systems, contributing to the field of organic synthesis and potentially offering new pathways for creating complex organic molecules Chaloner, L. M., Crew, A., O’Neill, P., Storr, R., & Yelland, M. (1992). Heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes. Tetrahedron, 48(40), 8101-8116.
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1-thiophen-2-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c1-11-6-8-14(9-7-11)22-16-12(2)17-18(13(16)3)23(19,20)15-5-4-10-21-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBGOPYFANLVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(4-methylphenyl)sulfanyl-1-thiophen-2-ylsulfonylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2877352.png)
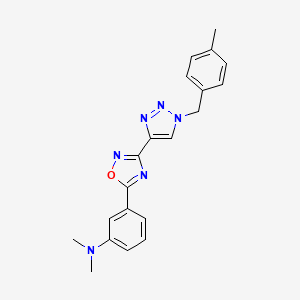

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2877358.png)
![5-Bromo-2h-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2877359.png)
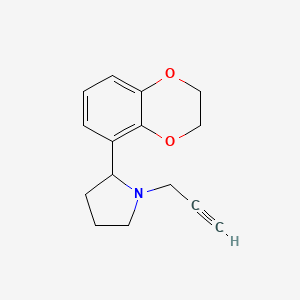
![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)


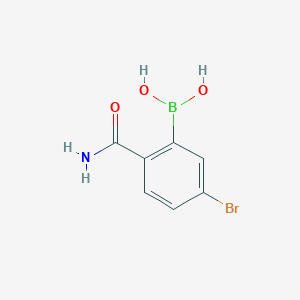
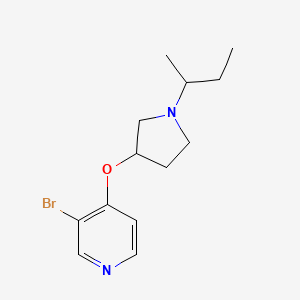

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)
